molecular formula C14H16N2O2 B11389580 3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide

3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide

Cat. No.: B11389580
M. Wt: 244.29 g/mol
InChI Key: CFPQIIXYWIKHMZ-UHFFFAOYSA-N
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Description

3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a phenyl group attached to the oxazole ring and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Erlenmeyer-Plöchl azlactone synthesis method. This involves the condensation of an α-amino acid with an aldehyde in the presence of acetic anhydride.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the oxazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butanamide Side Chain: The final step involves the acylation of the oxazole derivative with butanoyl chloride in the presence of a base such as pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated or alkylated phenyl oxazole derivatives.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide is unique due to its specific combination of a phenyl group and a butanamide side chain, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide

InChI

InChI=1S/C14H16N2O2/c1-10(2)8-13(17)15-14-9-12(16-18-14)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)

InChI Key

CFPQIIXYWIKHMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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